molecular formula C6H12N2O3 B3061223 [Tert-butyl(nitroso)amino]acetic acid CAS No. 6939-24-8

[Tert-butyl(nitroso)amino]acetic acid

Cat. No.: B3061223
CAS No.: 6939-24-8
M. Wt: 160.17 g/mol
InChI Key: VOYWEVGGNUNHMZ-UHFFFAOYSA-N
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Description

[Tert-butyl(nitroso)amino]acetic acid is an organic compound with the molecular formula C6H12N2O3 It contains a tert-butyl group, a nitroso group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [tert-butyl(nitroso)amino]acetic acid typically involves the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction conditions are mild, and the acid-labile protecting groups such as tert-butyldimethylsilyl and tert-butyloxycarbonyl, as well as sensitive functional groups like phenols, olefins, and alkynes, remain stable under these conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of mild reagents, are likely to be employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions: [Tert-butyl(nitroso)amino]acetic acid undergoes various chemical reactions, including nitrosation, oxidation, and substitution reactions. The nitrosation reaction is particularly significant, as it involves the formation of N-nitroso compounds from secondary amines using tert-butyl nitrite .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, dichloromethane, and various oxidizing agents. The reaction conditions are typically mild, with reactions being carried out at room temperature or slightly elevated temperatures .

Major Products: The major products formed from the reactions of this compound include N-nitroso compounds, carboxylic acids, and aryl azides.

Mechanism of Action

The mechanism of action of [tert-butyl(nitroso)amino]acetic acid involves the formation of nitroso intermediates, which can undergo further chemical transformations. The molecular targets and pathways involved in these reactions include the nitrosation of secondary amines and the formation of N-nitroso compounds . These intermediates can interact with various biological molecules, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [tert-butyl(nitroso)amino]acetic acid include other N-nitroso compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group and exhibit similar chemical reactivity .

Uniqueness: The uniqueness of this compound lies in its combination of a tert-butyl group, a nitroso group, and an aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[tert-butyl(nitroso)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-6(2,3)8(7-11)4-5(9)10/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYWEVGGNUNHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC(=O)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288596
Record name [tert-butyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-24-8
Record name 2-[(1,1-Dimethylethyl)nitrosoamino]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6939-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 56794
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [tert-butyl(nitroso)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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